4,4,4-trifluoro-3-hydroxy-1-(3-nitrophenyl)-2-buten-1-one
Overview
Description
4,4,4-trifluoro-3-hydroxy-1-(3-nitrophenyl)-2-buten-1-one, also known as TNF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TNF is a member of the chalcone family and is widely used in the synthesis of various organic compounds due to its unique properties.
Scientific Research Applications
4,4,4-trifluoro-3-hydroxy-1-(3-nitrophenyl)-2-buten-1-one has a wide range of applications in scientific research, including medicinal chemistry, pharmacology, and biochemistry. 4,4,4-trifluoro-3-hydroxy-1-(3-nitrophenyl)-2-buten-1-one has been found to exhibit potent antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. 4,4,4-trifluoro-3-hydroxy-1-(3-nitrophenyl)-2-buten-1-one has also been used in the synthesis of various organic compounds such as chalcones, flavonoids, and pyrazoles, which have potential applications in medicinal chemistry.
Mechanism of Action
The mechanism of action of 4,4,4-trifluoro-3-hydroxy-1-(3-nitrophenyl)-2-buten-1-one is not fully understood, but it is believed to exert its effects through the inhibition of various cellular signaling pathways. 4,4,4-trifluoro-3-hydroxy-1-(3-nitrophenyl)-2-buten-1-one has been found to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. 4,4,4-trifluoro-3-hydroxy-1-(3-nitrophenyl)-2-buten-1-one has also been found to inhibit the activity of various enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
4,4,4-trifluoro-3-hydroxy-1-(3-nitrophenyl)-2-buten-1-one has been found to exhibit various biochemical and physiological effects in vitro and in vivo. 4,4,4-trifluoro-3-hydroxy-1-(3-nitrophenyl)-2-buten-1-one has been found to exhibit potent antioxidant properties, which can help protect cells from oxidative damage. 4,4,4-trifluoro-3-hydroxy-1-(3-nitrophenyl)-2-buten-1-one has also been found to exhibit anti-inflammatory properties, which can help reduce inflammation and pain. In addition, 4,4,4-trifluoro-3-hydroxy-1-(3-nitrophenyl)-2-buten-1-one has been found to exhibit cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
The advantages of using 4,4,4-trifluoro-3-hydroxy-1-(3-nitrophenyl)-2-buten-1-one in lab experiments include its high yield, easy synthesis method, and potent biological activity. 4,4,4-trifluoro-3-hydroxy-1-(3-nitrophenyl)-2-buten-1-one is also relatively stable and can be stored for long periods without degradation. However, there are also some limitations to using 4,4,4-trifluoro-3-hydroxy-1-(3-nitrophenyl)-2-buten-1-one in lab experiments. 4,4,4-trifluoro-3-hydroxy-1-(3-nitrophenyl)-2-buten-1-one is a highly reactive compound that can be toxic at high concentrations, making it challenging to work with. 4,4,4-trifluoro-3-hydroxy-1-(3-nitrophenyl)-2-buten-1-one is also relatively expensive, which can limit its use in some research projects.
Future Directions
There are several future directions for the research on 4,4,4-trifluoro-3-hydroxy-1-(3-nitrophenyl)-2-buten-1-one. One potential direction is the development of 4,4,4-trifluoro-3-hydroxy-1-(3-nitrophenyl)-2-buten-1-one-based drugs for the treatment of various diseases such as cancer and Alzheimer's disease. Another potential direction is the synthesis of novel organic compounds using 4,4,4-trifluoro-3-hydroxy-1-(3-nitrophenyl)-2-buten-1-one as a starting material. 4,4,4-trifluoro-3-hydroxy-1-(3-nitrophenyl)-2-buten-1-one can also be used as a tool to study the mechanisms of various cellular signaling pathways, which can help in the development of new therapies for various diseases. Overall, the potential applications of 4,4,4-trifluoro-3-hydroxy-1-(3-nitrophenyl)-2-buten-1-one in scientific research are vast, and further studies are needed to fully explore its potential.
Conclusion:
In conclusion, 4,4,4-trifluoro-3-hydroxy-1-(3-nitrophenyl)-2-buten-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. 4,4,4-trifluoro-3-hydroxy-1-(3-nitrophenyl)-2-buten-1-one is synthesized through a complex chemical reaction and has a wide range of applications in medicinal chemistry, pharmacology, and biochemistry. 4,4,4-trifluoro-3-hydroxy-1-(3-nitrophenyl)-2-buten-1-one exhibits potent antioxidant and anti-inflammatory properties and has potential applications in the treatment of various diseases. 4,4,4-trifluoro-3-hydroxy-1-(3-nitrophenyl)-2-buten-1-one also has advantages and limitations for lab experiments, and there are several future directions for the research on 4,4,4-trifluoro-3-hydroxy-1-(3-nitrophenyl)-2-buten-1-one. Overall, 4,4,4-trifluoro-3-hydroxy-1-(3-nitrophenyl)-2-buten-1-one is a promising compound that has the potential to make significant contributions to scientific research.
properties
IUPAC Name |
(Z)-1,1,1-trifluoro-4-hydroxy-4-(3-nitrophenyl)but-3-en-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO4/c11-10(12,13)9(16)5-8(15)6-2-1-3-7(4-6)14(17)18/h1-5,15H/b8-5- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTHFBIQSNYVQU-YVMONPNESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=CC(=O)C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C(=C/C(=O)C(F)(F)F)/O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-1,1,1-Trifluoro-4-hydroxy-4-(3-nitrophenyl)-3-buten-2-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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